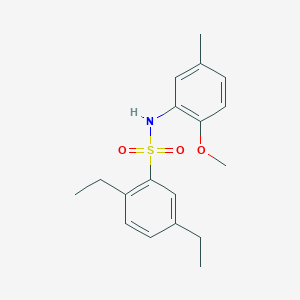

2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, also known as Dimesna, is a sulfhydryl compound that has been used as a pharmaceutical drug. It is commonly used as a chemoprotectant agent to reduce the toxicity of chemotherapy drugs. Dimesna has been studied extensively due to its potential to improve the therapeutic index of chemotherapy drugs and its ability to reduce the side effects of chemotherapy.

Wirkmechanismus

2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide works by binding to the toxic metabolites of chemotherapy drugs and preventing them from damaging healthy cells. It has been shown to bind to acrolein, a toxic metabolite of cyclophosphamide and ifosfamide, and prevent it from damaging bladder cells. 2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has also been shown to bind to doxorubicin metabolites and prevent them from causing cardiac toxicity.

Biochemical and physiological effects:

2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory effects. 2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. It has been extensively studied for its chemoprotective effects and has a well-established mechanism of action. However, 2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has some limitations for lab experiments. It is a sulfhydryl compound and can react with other thiol-containing compounds in the lab. It also has a short half-life in vivo, which can make it difficult to study its pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the study of 2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide. One area of research is the development of new chemoprotective agents that are more effective and have fewer side effects. Another area of research is the study of the pharmacokinetics of 2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide and its metabolites. This can help to optimize dosing regimens and improve the efficacy of the drug. Additionally, the use of 2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide in combination with other chemoprotective agents is an area of research that has the potential to improve the therapeutic index of chemotherapy drugs. Finally, the development of new formulations of 2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide that can improve its stability and bioavailability is an area of research that can improve the clinical utility of the drug.

Synthesemethoden

The synthesis of 2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves the reaction of 2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide with thiol-containing compounds such as cysteine or glutathione. The reaction results in the formation of a disulfide bond between the thiol group of the cysteine or glutathione and the sulfonyl group of 2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been extensively studied for its chemoprotective effects. It has been shown to reduce the toxicity of chemotherapy drugs such as cyclophosphamide, ifosfamide, and doxorubicin. 2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide works by binding to the toxic metabolites of these drugs and preventing them from damaging healthy cells. This mechanism of action has been studied in vitro and in vivo, and has been shown to be effective in reducing the toxicity of chemotherapy drugs.

Eigenschaften

Molekularformel |

C18H23NO3S |

|---|---|

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

2,5-diethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C18H23NO3S/c1-5-14-8-9-15(6-2)18(12-14)23(20,21)19-16-11-13(3)7-10-17(16)22-4/h7-12,19H,5-6H2,1-4H3 |

InChI-Schlüssel |

RGSDNVMGJFSHHQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=CC(=C2)C)OC |

Kanonische SMILES |

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=CC(=C2)C)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280979.png)

![Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280980.png)

![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B280987.png)

![2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280988.png)

![2-Methoxyethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280989.png)

![2-methyl-5-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]-3-benzofurancarboxylic acid butyl ester](/img/structure/B280992.png)

![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280994.png)

![Butyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280996.png)

![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280998.png)

![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280999.png)

![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281003.png)

![Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281005.png)

![Butyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281007.png)

![Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281013.png)